molecular formula C5H7NO2 B1200142 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one CAS No. 64341-46-4

4-Oxa-1-azabicyclo[3.2.0]heptan-7-one

Cat. No. B1200142
CAS RN: 64341-46-4
M. Wt: 113.11 g/mol
InChI Key: UBIRCWMYTXDXJX-UHFFFAOYSA-N
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Description

4-Oxa-1-azabicyclo[3.2.0]heptan-7-one is a natural product found in Streptomyces cattleya and Streptomyces clavuligerus with data available.

Scientific Research Applications

Antitumor Activity

4-Oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives have shown significant potential as anti-tumor agents. A study by Singh and Micetich (2003) revealed that certain derivatives, particularly those with modifications at the C-3 position, exhibited antitumor activity in vitro. These compounds were effective against P388 and KB cells and demonstrated resistance against several other cell lines. The 3-amino acid derivatives of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one, in particular, displayed enhanced antitumor activity compared to naturally occurring derivatives (Singh & Micetich, 2003).

Synthesis and Structural Studies

The synthesis of the 7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane ring system has been achieved from readily available materials, as outlined by Brown, Corbett, and Howarth (1977). This research provided insight into the stereochemistry of the products and helped understand their structural properties (Brown, Corbett, & Howarth, 1977).

Structural Trends Related to β-Lactamase Inhibitor Capability

Fernández, Carballiera, and Ríos (1992) conducted a study on the structures of various β-lactams, including 7‐oxo‐1‐azabicyclo[3.2.0] heptane and its derivatives. Their research focused on understanding the conformation, charge distribution, and structural trends related to their capability as β-lactamase inhibitors (Fernández, Carballiera, & Ríos, 1992).

Cysteine Proteases Inhibitors

Zhou et al. (2002) designed and synthesized a series of 6-substituted amino-4-oxa-1-azabicyclo[3,2,0]heptan-7-one compounds as new inhibitors for cysteine proteases. These compounds showed significant inhibition activity for cathepsins B, L, K, and S, highlighting their potential in medical applications (Zhou et al., 2002).

Synthetic Pathways

Research by Chiba et al. (1985) presented a synthesis method for 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, a basic skeleton of penicillins, from ethyl propiolate. This method provided insights into the formation of β-lactam ring of thiazolidine-2-acetic acid, crucial for penicillin-type β-lactams (Chiba et al., 1985).

Clavulanic Acid Analogues

Bentley and Hunt (1978) incorporated a 3-vinyl group into the 7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane ring system, demonstrating the transformation of this system into an alkoxyethylidene group. This research contributed to the synthesis of clavulanic acid analogues (Bentley & Hunt, 1978).

properties

CAS RN

64341-46-4

Product Name

4-Oxa-1-azabicyclo[3.2.0]heptan-7-one

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

4-oxa-1-azabicyclo[3.2.0]heptan-7-one

InChI

InChI=1S/C5H7NO2/c7-4-3-5-6(4)1-2-8-5/h5H,1-3H2

InChI Key

UBIRCWMYTXDXJX-UHFFFAOYSA-N

SMILES

C1COC2N1C(=O)C2

Canonical SMILES

C1COC2N1C(=O)C2

synonyms

4-OABCH-7-ONE
4-oxa-1-azabicyclo(3.2.0)heptan-7-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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